molecular formula C18H16N2O2 B11415165 1H-1,3-Benzimidazole, 2-[(4-methoxyphenoxy)methyl]-1-(2-propynyl)-

1H-1,3-Benzimidazole, 2-[(4-methoxyphenoxy)methyl]-1-(2-propynyl)-

Cat. No.: B11415165
M. Wt: 292.3 g/mol
InChI Key: JVLFTEWZSUJOES-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenoxy group and a propynyl group attached to the benzodiazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Propynyl Group: The propynyl group can be introduced via an alkylation reaction using propargyl bromide in the presence of a base such as sodium hydroxide.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction using 4-methoxyphenol and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-[(4-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole: Lacks the propynyl group but has a similar core structure.

    1-(prop-2-yn-1-yl)-1H-benzotriazole: Contains a triazole ring instead of a diazole ring.

    4-methoxyphenyl-1H-benzimidazole: Similar methoxyphenyl group but different core structure.

Uniqueness

2-[(4-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is unique due to the presence of both the methoxyphenoxy and propynyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-prop-2-ynylbenzimidazole

InChI

InChI=1S/C18H16N2O2/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-22-15-10-8-14(21-2)9-11-15/h1,4-11H,12-13H2,2H3

InChI Key

JVLFTEWZSUJOES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC#C

Origin of Product

United States

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